4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid
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Overview
Description
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid is a complex organic compound that features a tetrazole ring attached to a benzoic acid moiety The presence of a tert-butyl group on the phenyl ring adds steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole to the Benzoic Acid: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the benzoic acid is reacted with a halogenated tetrazole compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Types of Reactions:
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Lewis acids like aluminum chloride or iron(III) chloride are often used as catalysts.
Major Products:
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of amines from the tetrazole ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the effects of tetrazole-containing compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
4-tert-Butylbenzoic Acid: Similar in structure but lacks the tetrazole ring, making it less versatile in terms of reactivity and applications.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but differ in the attached functional groups, affecting their chemical properties and uses.
Uniqueness: 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid is unique due to the combination of the tetrazole ring and the benzoic acid moiety, along with the steric effects introduced by the tert-butyl group.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[2-(2-tert-butylphenyl)tetrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)14-6-4-5-7-15(14)22-20-16(19-21-22)12-8-10-13(11-9-12)17(23)24/h4-11H,1-3H3,(H,23,24) |
InChI Key |
KDXGPHCDCOTDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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